N,4-di-tert-butylbenzamide
Description
Significance of the Amide Functional Group in Contemporary Organic Synthesis
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. fiveable.me Its prevalence stems from its remarkable stability and its central role in the structure of proteins, where amino acids are linked by amide bonds, also known as peptide bonds. organicchemexplained.comchemistrytalk.org This stability is a result of resonance delocalization between the nitrogen lone pair and the carbonyl pi-system, which imparts a partial double bond character to the C-N bond. mdpi.com
In contemporary organic synthesis, the formation of amide bonds is one of the most frequently performed and reliable reactions. keio.ac.jpnih.gov Amides are not only fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals but are also integral components of synthetic polymers like nylon and Kevlar, bestowing upon them their characteristic properties. fiveable.mechemistrytalk.org The functional group's ability to participate in hydrogen bonding is crucial for its role in drug design, enabling strong interactions with biological targets such as enzymes and receptors. chemistrytalk.org While historically considered somewhat inert due to their high stability, modern synthetic methods have increasingly focused on the functionalization of the amide group itself, expanding its versatility in creating complex molecules. keio.ac.jp
Overview of Benzamide (B126) Derivatives in Academic Chemical Research
Benzamides, a class of compounds featuring a benzene (B151609) ring attached to an amide group, are a subject of extensive academic and industrial research. ontosight.ai Their rigid structure combined with the versatile chemical properties of the amide group makes them privileged scaffolds in medicinal chemistry. researchgate.net Research has demonstrated that benzamide derivatives possess a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, analgesic, and anticancer properties. ontosight.airesearchgate.net
The specific biological effects of a benzamide derivative are highly dependent on the nature and position of substituents on both the benzene ring and the amide nitrogen. ontosight.ainih.gov For instance, scientists have synthesized and evaluated series of novel benzamide derivatives as potent antagonists for specific biological targets, such as the Smoothened receptor in the Hedgehog signaling pathway, which is implicated in certain types of cancer. nih.gov Other research has focused on developing benzamides as selective ligands for sigma receptors, which are involved in various central nervous system functions. nih.gov The synthesis of diverse libraries of these compounds allows for the systematic exploration of structure-activity relationships, a fundamental practice in the discovery of new therapeutic agents. nih.govacs.org
Structural Characteristics and Steric Considerations Pertinent to N,4-Di-tert-butylbenzamide
This compound is a secondary amide distinguished by the presence of two bulky tert-butyl groups. One is attached to the amide nitrogen (the 'N' position) and the other is at the para-position (position '4') of the benzene ring. This specific substitution pattern results in significant steric hindrance, which profoundly influences the molecule's conformation and reactivity.
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. In this compound, the N-tert-butyl group can restrict rotation around the N-C(O) bond, which is already partially hindered by resonance. mdpi.com This steric crowding can affect the planarity of the amide group and influence its interaction with other molecules. Similarly, the 4-tert-butyl group on the phenyl ring adds significant bulk, which can dictate how the molecule packs in a solid state and how it approaches a binding site in a biological system. The influence of such steric effects is a well-studied phenomenon; for example, the yield of amidation reactions can be significantly reduced when using sterically hindered amines like tert-butylamine (B42293). researchgate.net
The synthesis of this compound has been reported, and its physical and spectral properties have been characterized, providing concrete data for this unique structure. amazonaws.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White solid |
| Melting Point | 156-158 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |
| Aromatic Protons | 7.65 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.8 Hz, 2H) |
| Amide Proton | 5.96 (br. s, 1H) |
| N-tert-butyl Protons | 1.45 (s, 9H) |
| 4-tert-butyl Protons | 1.31 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 166.8, 154.4, 133.0, 126.5, 125.3, 51.4, 34.8, 31.1, 28.8 |
Data sourced from supporting information for a chemical synthesis study. amazonaws.com
These characteristics, particularly the steric bulk, make this compound an interesting subject for studies in physical organic chemistry, materials science, and medicinal chemistry, where molecular shape and size are critical determinants of function.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-tert-butylbenzamide |
| Benzamide |
| Nylon |
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,4-ditert-butylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)12-9-7-11(8-10-12)13(17)16-15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI Key |
ACNPXPWOTRBDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of N,4-di-tert-butylbenzamide in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as two doublets in the downfield region. Specifically, the two protons ortho to the carbonyl group resonate at approximately δ 7.65 ppm, while the two protons meta to the carbonyl group are observed around δ 7.41 ppm. amazonaws.com A broad singlet, typically appearing around δ 5.96 ppm, is characteristic of the amide (N-H) proton. amazonaws.com The most upfield signals correspond to the two tert-butyl groups. The nine equivalent protons of the tert-butyl group attached to the amide nitrogen give rise to a sharp singlet at approximately δ 1.45 ppm. amazonaws.com Similarly, the nine protons of the tert-butyl group at the para position of the benzene ring produce a singlet at about δ 1.31 ppm. amazonaws.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide functional group is typically the most deshielded, appearing at approximately δ 166.8 ppm. amazonaws.com The aromatic carbons exhibit signals in the range of δ 125.3 to δ 154.4 ppm. amazonaws.com The quaternary carbon of the para-tert-butyl group is found at δ 154.4 ppm, while the carbon attached to the amide group is at δ 133.0 ppm. amazonaws.com The two sets of aromatic CH carbons appear at δ 126.5 and δ 125.3 ppm. amazonaws.com The quaternary carbon of the N-tert-butyl group resonates at δ 51.4 ppm, with its methyl carbons appearing at δ 28.8 ppm. amazonaws.com The quaternary carbon of the C-tert-butyl group appears at δ 34.8 ppm, and its corresponding methyl carbons are observed at δ 31.1 ppm. amazonaws.com
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.65 | d, J = 8.4 Hz | Ar-H (ortho to C=O) | 166.8 | C=O |
| 7.41 | d, J = 8.8 Hz | Ar-H (meta to C=O) | 154.4 | Ar-C (para-C(CH₃)₃) |
| 5.96 | br. s | N-H | 133.0 | Ar-C (C=O) |
| 1.45 | s | N-C(CH₃)₃ | 126.5 | Ar-CH (ortho to C=O) |
| 1.31 | s | Ar-C(CH₃)₃ | 125.3 | Ar-CH (meta to C=O) |
| 51.4 | N-C(CH₃)₃ | |||
| 34.8 | Ar-C(CH₃)₃ | |||
| 31.1 | Ar-C(CH₃)₃ | |||
| 28.8 | N-C(CH₃)₃ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum, often obtained using a potassium bromide (KBr) pellet, displays several key absorption bands. A prominent feature is the N-H stretching vibration, which appears as a sharp band around 3342 cm⁻¹. amazonaws.com The amide I band, which is primarily due to the C=O stretching vibration, is observed as a strong absorption at approximately 1633 cm⁻¹. amazonaws.com The amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1538 cm⁻¹. amazonaws.com The C-H stretching vibrations of the tert-butyl groups and the aromatic ring are visible in the region of 2869-2963 cm⁻¹. amazonaws.com Aromatic C=C stretching vibrations typically give rise to absorptions around 1505 cm⁻¹. amazonaws.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3342 | N-H Stretch | Amide |
| 2963, 2869 | C-H Stretch | Alkyl (tert-butyl) |
| 1633 | C=O Stretch (Amide I) | Amide |
| 1538 | N-H Bend, C-N Stretch (Amide II) | Amide |
| 1505 | C=C Stretch | Aromatic Ring |
Mass Spectrometry in Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to assess its purity. Using electron ionization (EI), the mass spectrum shows a molecular ion peak (M⁺) which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragments for this compound include the loss of a tert-butyl group, leading to significant peaks at m/z 178 and the benzoyl cation at m/z 161. amazonaws.com Other notable fragments are observed at m/z values of 233 (M⁺), 218, 190, 146, 134, 118, 91, 77, 57, and 41, which correspond to various cleavage pathways of the molecule. amazonaws.com
| m/z | Assignment |
|---|---|
| 233 | Molecular Ion [M]⁺ |
| 218 | [M - CH₃]⁺ |
| 190 | [M - C₃H₇]⁺ |
| 178 | [M - C(CH₃)₃]⁺ |
| 161 | [M - NHC(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis
While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction analysis reveals precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Studies on similar sterically crowded benzamides have shown that the amide group may exhibit deviations from planarity due to the bulky tert-butyl substituents. researchgate.net The crystal structure would elucidate the torsion angle between the phenyl ring and the amide plane, as well as the geometry around the amide bond. This technique provides the most definitive evidence of the molecular architecture and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. researchgate.netrsc.org
Computational Chemistry and Theoretical Modeling of N,4 Di Tert Butylbenzamide
Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com In QSAR studies, theoretical descriptors, which are numerical representations of a molecule's properties, are calculated using quantum chemical methods like DFT. mdpi.comigi-global.com These descriptors can then be used to build a mathematical model that predicts the activity of new or untested compounds.
For series of benzamide (B126) derivatives, QSAR models have been successfully developed to predict various biological activities, such as antimicrobial or antiulcer effects. nih.govnih.govresearchgate.net The process involves several steps:
Descriptor Calculation : A wide range of molecular descriptors are calculated for a set of known molecules. These can include electronic descriptors (like HOMO/LUMO energies, electrophilicity index), steric descriptors (molecular volume, surface area), and thermodynamic descriptors (LogP). mdpi.comresearchgate.netkashanu.ac.ir
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that links a selection of the most relevant descriptors to the observed biological activity (e.g., pIC50). researchgate.netkashanu.ac.ir
Validation : The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model creation. mdpi.comresearchgate.net
| Descriptor Type | Example Descriptors | Relevance to N,4-di-tert-butylbenzamide |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Electrophilicity Index (ω) | Describes the molecule's reactivity, polarity, and ability to participate in charge-transfer interactions. mdpi.com |
| Steric/Topological | Molecular Weight, Molar Refractivity, Shadow Indices (e.g., Shadow_XZ) | Quantifies the size and shape of the molecule, which is significantly influenced by the bulky tert-butyl groups. researchgate.net |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, affecting its transport and distribution in biological systems. mdpi.com |
This table provides examples of theoretical descriptors commonly used in QSAR studies and their relevance for characterizing this compound.
Molecular Dynamics Simulations for Understanding Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape—the full range of shapes the molecule can adopt and the energetic relationship between them.
MD simulations have been applied to various benzamide derivatives to understand their dynamic behavior, stability, and interactions with their environment, such as a protein binding site or a solvent. nih.govtandfonline.commdpi.com A typical MD simulation involves:
System Setup : A starting conformation of the molecule is placed in a simulation box, often filled with solvent molecules (like water) to mimic physiological conditions.
Force Field Application : A force field (a set of parameters describing the potential energy of the system) is used to calculate the forces on each atom.
Integration of Equations of Motion : Newton's equations of motion are solved iteratively to update the positions and velocities of the atoms over small time steps (femtoseconds), generating a trajectory of the molecule's movement. pensoft.net
Analysis : The resulting trajectory is analyzed to extract information about conformational stability (e.g., Root Mean Square Deviation - RMSD), flexibility of different parts of the molecule (Root Mean Square Fluctuation - RMSF), and changes in solvent accessible surface area (SASA). pensoft.net
For this compound, MD simulations could reveal the rotational freedom of the two tert-butyl groups, the flexibility of the amide bond, and how these motions are influenced by the surrounding solvent. mdpi.com Such simulations can confirm the stability of specific conformations and explore the transitions between them, providing insights that complement the static picture from quantum chemical calculations. nih.govtandfonline.com
| Simulation Parameter | Description | Typical Value/Choice |
|---|---|---|
| Force Field | Set of equations and parameters to describe the system's potential energy. | CHARMM, AMBER, GROMOS |
| Solvent Model | Explicit or implicit representation of the solvent. | TIP3P, SPC/E (for explicit water) |
| Ensemble | Statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) nih.govpensoft.net |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
This table outlines the typical parameters and setup for an MD simulation to study the conformational landscape of a molecule like this compound.
Supramolecular Chemistry and Non Covalent Interactions Within Benzamide Architectures
Analysis of Hydrogen Bonding Networks and Crystal Packing
Hydrogen bonding is a key directional interaction in the crystal packing of amides. In primary and secondary amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of robust hydrogen-bonded chains or dimers. For instance, in the crystal structure of the related compound p-tert-butylbenzamide, which lacks the N-substituent, molecules are linked into centrosymmetric dimers via N-H···O hydrogen bonds. nih.gov
For N,4-di-tert-butylbenzamide, a secondary amide, the single N-H proton is available to form a hydrogen bond. However, the presence of the bulky tert-butyl group on the nitrogen atom introduces considerable steric hindrance around the amide functionality. This steric crowding can be expected to influence the geometry and strength of the hydrogen bonds. Studies on other sterically crowded amides have shown that bulky N-substituents can lead to deviations from planarity and affect the formation of standard hydrogen-bonded motifs. researchgate.net It is plausible that in this compound, the hydrogen bonding network would be less conventional, possibly forming simple chains rather than the more intricate networks seen in less hindered amides. The crystal packing would be further dictated by the need to accommodate the large tert-butyl groups, likely leading to a less dense packing arrangement.
In some complex structures incorporating a 4-tert-butylbenzamide (B1266068) moiety, the amide N-H group is observed to form intermolecular hydrogen bonds with carbonyl groups of adjacent molecules or with solvent molecules like water when present. acs.org For example, in a 22-membered unclosed cryptand featuring this group, the solid-state conformation is stabilized by an intermolecular hydrogen bond with a dN–H···O=C distance of 2.80–2.85 Å. acs.org
Investigation of Aromatic Stacking Interactions (π-π Interactions)
The presence of the tert-butyl group at the 4-position of the benzene (B151609) ring in this compound would significantly modulate any potential π-π stacking. Bulky substituents on aromatic rings are known to prevent close co-facial stacking due to steric repulsion. acs.org Therefore, it is unlikely that this compound would exhibit strong, perfectly overlaid π-π stacking. Instead, any aromatic interactions would likely be of a weaker, offset nature, or potentially C-H···π interactions, where a C-H bond from a tert-butyl group interacts with the π-system of a neighboring aromatic ring. acs.org Such interactions are crucial in the crystal engineering of bulky molecules, helping to stabilize the packing arrangement. acs.org
In a related compound, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, single-crystal analysis revealed a specific three-dimensional cross-stacking arrangement driven by C-H···π interactions and various hydrogen bonds, which was credited for its aggregation-induced emission properties. researchgate.net This suggests that while classical π-π stacking might be inhibited, other forms of weak interactions play a critical role in the supramolecular assembly of such bulky benzamides.
Host-Guest Chemistry and Metal Ion Complexation with Benzamide-Derived Crown Ethers
The benzamide (B126) functional group can be incorporated into larger macrocyclic structures, such as crown ethers, to create sophisticated host molecules for guest species, particularly metal ions. cdnsciencepub.commdpi.com Crown ethers are known for their ability to selectively bind cations, and the introduction of a benzamide unit can modify their complexation properties and introduce additional interaction sites. muk.ac.ir
Benzamide-derived crown ethers function as ionophores, capable of complexing and transporting ions across membranes. cdnsciencepub.com The amide group can participate in cation binding through its carbonyl oxygen atom. mdpi.com The complexation is a result of ion-dipole interactions between the cation and the electron-donating oxygen atoms of the polyether ring, as well as the amide carbonyl. pageplace.de
Research on benzamide-derived crown ethers has yielded valuable data on their binding affinities for various metal ions. The table below summarizes key findings from studies on such systems.
| Host Molecule Type | Guest Ion(s) | Key Findings |
| Lipophilic crown ether carboxylic acids | Alkali and alkaline earth metals | Complexation is driven by electrostatic interactions between the cation and the carboxylate; poor discrimination based on ionic radius. cdnsciencepub.com |
| Diaza-crown ethers | Na⁺, K⁺, Ca²⁺ | Ca²⁺ ions were more effectively bound than Na⁺ and K⁺. Carbonyl oxygens of N,N'-diacylated diaza-crown ethers participate in cation binding. mdpi.com |
| Benzo-18-crown-6 | Na⁺ | The stability constant for the complex formation with Na⁺ in chloroform (B151607) has been determined through calorimetric titrations. researchgate.net |
| Chiral crown ethers from L-tartaric acid | t-butylammonium | Showed high complexing ability, with stability constants (Ka) in the range of 3.5 x 10⁴ to 3.2 x 10⁵. kyoto-u.ac.jp |
| Benzo-21-crown-7 derivatives | Various ions | Functional groups on the benzo-moiety significantly affect water-solubility and can be used to control ion specificity in aqueous media. nih.gov |
These studies underscore the versatility of the benzamide unit in the design of functional supramolecular systems. The ability to tune the electronic and steric properties of the benzamide moiety allows for the development of tailored receptors for specific applications in separation science, sensing, and transport.
Advanced Applications in Ligand Design and Molecular Recognition Principles
N,4-Di-tert-butylbenzamide as a Structural Motif in the Design of Selective Ligands (e.g., σ2 receptor ligands)
The sigma-2 (σ₂) receptor, overexpressed in proliferating tumor cells, has become a significant target for developing cancer imaging agents and therapeutics. acs.org A substantial body of research has focused on designing selective σ₂ receptor ligands, with many successful examples incorporating a benzamide (B126) moiety. nih.govresearchgate.net While this compound itself is not a widely cited σ₂ ligand, its structural components—the N-alkyl benzamide core and a para-substituted phenyl ring—are critical elements in many high-affinity σ₂ ligands. The design of these ligands often involves a pharmacophoric element, such as a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) residue, connected by an alkyl linker to a substituted benzamide. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on these benzamide analogues reveal the importance of the substituents on the benzamide ring for both affinity and selectivity. For instance, the introduction of various groups on the benzamide can modulate binding properties significantly. nih.gov The tert-butyl group, in particular, is a bulky, lipophilic substituent that can influence ligand-receptor interactions through steric and hydrophobic effects.
Role of the 4-tert-butyl group : A substituent at the para-position of the benzamide's phenyl ring can influence electronic properties and occupy specific hydrophobic pockets within the receptor's binding site. While studies have explored various substituents like methyl, iodo, and nitro groups, the large tert-butyl group would be expected to confer high lipophilicity and engage in van der Waals interactions. nih.govnih.gov
The development of selective σ₂ ligands is an iterative process of modifying lead compounds. For example, starting from a non-selective benzamide ligand, modifications such as introducing a triazole ring into the benzamide moiety have led to compounds with high affinity and selectivity for σ₂ versus σ₁ receptors. nih.gov The hypothetical inclusion of the di-tert-butyl substitution pattern would be another strategy within this framework to explore steric and hydrophobic interactions to optimize binding.
Table 1: Research Findings on Benzamide Analogues as σ₂ Receptor Ligands
| Lead Compound/Series | Modification | Impact on Receptor Binding | Reference |
| Tetrahydroisoquinolinyl benzamide analogues | Replacement of 5-methyl or 5-iodo groups with a substituted triazole | Significantly decreased σ₂ receptor binding affinity, indicating sensitivity to substitution at this position. | nih.gov |
| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide | Introduction of a triazole ring in the benzamide moiety | Resulted in compounds with high affinity and selectivity for σ₂ vs σ₁ receptors. | nih.gov |
| Benzamide-isoquinoline derivatives | Addition of an electron-donating methoxy (B1213986) group to the para-position of the benzamide ring | Dramatically improved σ₂ selectivity over σ₁ receptors. | nih.gov |
| Conformationally flexible benzamides | Linkage of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline residue to a benzamide via different linker lengths | Compounds with ethylene (B1197577) and tetramethylene linkers showed high σ₂ affinity and selectivity. | researchgate.net |
Fundamental Principles of Molecular Recognition in Amide-Containing Systems
Molecular recognition is the foundation of many biological processes and supramolecular systems, driven by specific non-covalent interactions between a host and a guest molecule. chinesechemsoc.orgresearchgate.net Amide-containing systems, such as this compound, are particularly adept at molecular recognition due to the distinct characteristics of the amide functional group. mdpi.com
The key principles governing recognition in these systems include:
Hydrogen Bonding : The amide group is an excellent hydrogen-bonding motif, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen C=O). researchgate.net These interactions are directional and specific, playing a crucial role in determining the structure of proteins and the binding of drugs to their receptors. nih.gov In synthetic receptors, amide groups are frequently used to bind substrates, and their effectiveness can be enhanced by placing them within a hydrophobic, low-dielectric cavity where the desolvation penalty is overcome. chinesechemsoc.org
Dipole-Dipole and Ion-Dipole Interactions : The amide bond possesses a significant dipole moment, which allows it to interact with other polar molecules and ions. Charge-assisted hydrogen bonds, where ionic interactions are coupled with hydrogen bonding, can lead to remarkably strong and selective binding, even in competitive solvents like water. rsc.org
Steric Complementarity : The size and shape of the molecule must be complementary to the binding site of the host or receptor. The bulky tert-butyl groups provide a defined three-dimensional structure that can fit into specific pockets, while also preventing non-specific binding in other regions.
The interplay of these interactions allows for the creation of highly selective synthetic receptors. By arranging amide groups and hydrophobic surfaces in a pre-organized fashion, chemists can design host molecules that bind specific guests with high affinity. researchgate.netfu-berlin.de
Table 2: Key Non-covalent Interactions in Amide-Containing Systems
| Interaction Type | Description | Role of the Amide Group |
| Hydrogen Bonding | A directional interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | The N-H group acts as a hydrogen bond donor; the C=O group acts as a hydrogen bond acceptor. researchgate.net |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The large dipole moment of the amide bond contributes to electrostatic interactions with other polar entities. researchgate.net |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | The entire molecule, including alkyl and aryl groups, participates in these universal attractive forces. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Nonpolar moieties attached to the amide scaffold (e.g., tert-butyl, phenyl) drive association in water. chinesechemsoc.org |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzamide's phenyl ring can stack with other aromatic systems in a receptor or another molecule. |
Role of Benzamide Moieties in Macrocyclic Architectures and Templated Syntheses
The structural properties of the benzamide unit make it highly valuable in the construction of complex supramolecular structures like macrocycles and in advanced synthetic strategies such as templated synthesis.
Macrocyclic Architectures: Macrocycles are large cyclic molecules (typically with 12 or more atoms in the ring) that have gained significant interest in drug discovery because their constrained conformations can lead to higher binding affinity and selectivity compared to more flexible, acyclic analogues. nih.govmdpi.com The benzamide moiety is frequently incorporated into macrocyclic scaffolds for several reasons:
Structural Rigidity : The planar nature of the amide bond and the rigidity of the benzene (B151609) ring introduce conformational constraints into the macrocyclic backbone. This pre-organizes the molecule for binding to a biological target, reducing the entropic cost of binding. nih.gov
Tunable Properties : The benzamide unit offers multiple points for chemical modification. Substituents on the aromatic ring or the amide nitrogen can be altered to fine-tune the macrocycle's physicochemical properties, such as solubility and cell permeability, or to introduce additional interaction points for target binding. nih.govmdpi.com
Defined Geometries : In oligomers of N-substituted aminomethyl benzamides (arylopeptoids), the sequence of ortho-, meta-, and para-substituted units can be used to create macrocycles with diverse and well-defined three-dimensional shapes. acs.org
Templated Syntheses: Template-directed synthesis is a powerful strategy where a molecular template organizes reactive components, promoting a specific chemical reaction between them. This approach is fundamental to biological processes like DNA replication and protein synthesis. The formation of a benzamide (an aromatic amide) is a reaction that can be effectively controlled by a template.
In a notable example, the synthesis of a potent kinase inhibitor was achieved through a nucleic acid-templated reaction. nih.gov In this system, a benzoyl thioester and an o-mercaptoaniline fragment, each attached to a DNA or PNA oligomer, were brought into close proximity by binding to a complementary RNA template. This proximity-induced reaction led to the efficient formation of a benzanilide (B160483) (a type of benzamide), demonstrating that a biological macromolecule can template the synthesis of its own inhibitor. nih.gov This strategy has potential applications in the creation of DNA-encoded combinatorial libraries for drug discovery. nih.gov
Table 3: Functions of the Benzamide Moiety in Advanced Synthesis
| Application | Key Feature of Benzamide Moiety | Outcome | Reference |
| Macrocyclic Kinase Inhibitors | Provides a rigid structural unit and sites for functionalization. | Restricts conformational flexibility, leading to improved potency and selectivity. | nih.gov |
| Arylopeptoid Macrocycles | Acts as a modular building block (ortho, meta, or para isomers). | Allows for the creation of macrocycles with diverse and predictable shapes and architectures. | acs.org |
| Nucleic Acid-Templated Synthesis | The benzamide bond is the target linkage formed in the reaction. | A template (e.g., RNA) catalyzes the formation of a benzamide-containing drug molecule by bringing reactants together. | nih.gov |
| Macrocyclic Host Molecules | The amide group provides hydrogen bonding sites. | Enables the macrocycle to recognize and bind specific guest molecules. | mdpi.com |
Future Directions and Emerging Research Avenues for N,4 Di Tert Butylbenzamide
Development of Highly Sustainable and Atom-Economical Synthetic Approaches
Future research will increasingly prioritize the development of synthetic routes to N,4-di-tert-butylbenzamide that are both environmentally benign and resource-efficient. A primary focus will be on improving the sustainability of established methods like the Ritter reaction and direct dehydro-condensation.
Key areas of development include:
Greener Solvents: Traditional syntheses often employ chlorinated solvents like 1,2-dichloroethane, which are facing increased restrictions due to environmental concerns. acs.org Future work will aim to replace these with more sustainable alternatives, such as ethyl acetate (B1210297) or 2-butanol, which have already proven effective in related C-H amidation reactions. acs.org The complete elimination of chlorinated solvents from all stages of synthesis and purification represents a significant goal. acs.org
Solvent-Free Conditions: A highly attractive approach is the development of solvent-free reaction conditions. For instance, the Ritter reaction for synthesizing N-tert-butyl amides has been successfully demonstrated at room temperature under solvent-free conditions using catalysts like copper(II) triflate (Cu(OTf)₂), offering high yields and operational simplicity. researchgate.net Optimizing such solvent-free protocols specifically for this compound could drastically reduce chemical waste and energy consumption.
Advanced Condensation Agents: The synthesis of amides via dehydro-condensation often relies on coupling agents that can be unstable or costly. Research into more sustainable alternatives, such as systems based on 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) combined with a tertiary amine, presents a more economical and efficient pathway. mdpi.com Applying these next-generation condensation systems to the synthesis of this compound from 4-tert-butylbenzoic acid and tert-butylamine (B42293) could offer a more sustainable industrial-scale process. mdpi.com
These approaches align with the principles of green chemistry, aiming for high atom economy, reduced waste, and the use of less hazardous substances.
Exploration of Novel Catalytic Systems for Enhanced Amide Bond Formation
Catalysis remains central to improving the synthesis of this compound, whether through traditional amide bond formation or through innovative C-H functionalization routes. The exploration of novel catalysts is expected to yield methods with higher efficiency, selectivity, and broader functional group tolerance.
Transition Metal Catalysis for C-H Functionalization: Iridium and Rhodium-based catalysts have emerged as powerful tools for the direct C-H amidation of benzamides. acs.org N-tert-butylbenzamide is a frequently used model substrate in these studies, demonstrating the viability of this approach. acs.orgrsc.orgsnnu.edu.cn Future research will likely focus on:
Comparing the catalytic performance of different metals. For instance, iridium catalysts have shown higher performance for amination with sulfonyl, aryl, and acyl azides, while rhodium catalysts were more efficient with alkyl azides in reactions involving N-tert-butylbenzamide. acs.org
Utilizing ionic liquids like [BMIM]PF₆ as a reaction medium, which has been shown to be effective for iridium-catalyzed ortho-selective C-H amidation. rsc.org
Economical and Robust Catalysts: There is a persistent drive to find catalysts that are not only efficient but also inexpensive and stable.
Heterometallic silsesquioxane cages containing iron and sodium have shown promise in the direct formation of amides from alcohols and amines, providing high turnover numbers. mdpi.com Applying these novel cluster catalysts to the synthesis of this compound could be a fruitful area of investigation.
Copper(II) triflate has been identified as a highly stable and efficient catalyst for the Ritter reaction, which produces N-tert-butyl amides from various nitriles. researchgate.net Further exploration of such Lewis acid catalysts for the synthesis of this compound is warranted.
The table below summarizes various catalytic systems that have been used for reactions involving N-tert-butylbenzamides, highlighting potential avenues for optimizing the synthesis of the N,4-di-tert-butyl derivative.
| Catalyst System | Reactants | Key Conditions | Product Type | Yield | Reference |
| [IrCpCl₂]₂ / AgNTf₂ | N-tert-butylbenzamide, Tosyl azide (B81097) | [BMIM]PF₆, 40 °C | 2-sulfonamido-N-tert-butylbenzamide | High | rsc.org |
| [[RhCpCl₂]₂] / AgSbF₆ | N-tert-butylbenzamide, Aryl azides | DCE, mild temp. | ortho-amino-N-tert-butylbenzamide | Good | acs.org |
| Cu(OTf)₂ | Benzonitrile, Di-tert-butyl dicarbonate | Solvent-free, room temp. | N-tert-butyl benzamide (B126) | Excellent | researchgate.net |
| Fe,Na-silsesquioxane | Benzyl (B1604629) alcohol, Ammonium chloride | Acetonitrile, reflux | N-benzyl benzamide | Up to 77% | mdpi.com |
| [Rh(III)] / AgOAc | N-tert-butylbenzamide, 1,4-benzoquinone | DCE, 100 °C | C-H coupled product | 81% | snnu.edu.cn |
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for the rational optimization of synthetic protocols. The application of advanced in situ spectroscopic techniques allows for real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior.
Future research on this compound synthesis could greatly benefit from these methods:
Probing Reaction Intermediates: Techniques like in situ UV-Vis spectroscopy can be used to detect and characterize transient species. This approach was successfully used to confirm the formation of a photoactive colored enolate intermediate during the photochemical ring expansion of an N-t-butyl benzamide derivative. nih.gov
Real-Time Reaction Monitoring: In situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. beilstein-journals.org Applying these techniques to study the iridium-catalyzed C-H amidation of this compound would provide a detailed kinetic profile and help identify rate-limiting steps or catalyst deactivation pathways.
Understanding Ultrafast Dynamics: For photochemical reactions, time-resolved fluorescence spectroscopy and femtosecond transient absorption spectroscopy can elucidate the ultrafast processes involved in the excited state, which is critical for designing efficient luminogens or photochemically active molecules. acs.org
By generating detailed mechanistic data, these advanced techniques will enable chemists to move beyond empirical optimization and towards a more predictive, knowledge-based approach to improving the synthesis of this compound.
Integration of Machine Learning and Artificial Intelligence in Rational Design and Mechanistic Prediction
The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly emerging frontier. These computational tools offer the potential to accelerate discovery and optimization processes by analyzing large, complex datasets that are beyond the scope of human intuition.
For this compound, future research could leverage ML and AI in several ways:
Predictive Synthesis: By generating large datasets through high-throughput experimentation (HTE), ML models can be trained to predict reaction outcomes. nd.edudiva-portal.org Algorithms such as Random Forests or Neural Networks could predict the yield of this compound under various conditions (e.g., catalyst, solvent, temperature), thereby identifying optimal synthetic protocols without exhaustive experimental screening. nd.edu
Rational Catalyst Design: ML models can identify complex structure-activity relationships. By training on data from various catalytic systems, AI could suggest novel catalyst structures or directing groups tailored for maximum efficiency and selectivity in the synthesis of this compound and its derivatives. diva-portal.org
Elucidation of Reaction Pathways: Computational methods, augmented by machine learning, can be used to evaluate the feasibility of different reaction routes. nd.edu This can help in predicting reaction mechanisms and identifying potential side reactions, guiding experimental design towards cleaner and more efficient transformations.
The integration of these powerful in silico tools with experimental work promises to significantly enhance the efficiency and predictability of chemical synthesis, paving the way for the rapid development of novel and improved methods for producing this compound. beilstein-journals.org
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulates solvation behavior and stability in biological membranes.
- PubChem databases : Provide experimental logP, solubility, and toxicity data for validation .
How is the stability of this compound assessed under varying conditions?
Advanced Question
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition.
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines).
- Hydrolytic stability : HPLC monitoring of degradation products in buffered solutions (pH 1–13) .
What role does this compound play in medicinal chemistry research?
Basic Question
It serves as a pharmacophore scaffold for designing enzyme inhibitors (e.g., proteases, kinases) due to its rigid aromatic core and hydrogen-bonding capacity. Derivatives are explored for anticancer activity via apoptosis induction in vitro .
What advanced techniques ensure purity and reproducibility in this compound synthesis?
Advanced Question
- High-performance liquid chromatography (HPLC) : Quantifies impurities using C18 columns (acetonitrile/water gradient).
- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is employed.
- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
